molecular formula C24H30N2O5 B12496274 Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12496274
M. Wt: 426.5 g/mol
InChI Key: WRVSDVLHPSTPNL-UHFFFAOYSA-N
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Description

ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate core with butoxybenzamido and morpholinyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor systems enable precise control over reaction conditions, leading to improved scalability and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its versatility in scientific research make it a valuable compound for further study.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 5-[(4-butoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30N2O5/c1-3-5-14-31-20-9-6-18(7-10-20)23(27)25-19-8-11-22(26-12-15-29-16-13-26)21(17-19)24(28)30-4-2/h6-11,17H,3-5,12-16H2,1-2H3,(H,25,27)

InChI Key

WRVSDVLHPSTPNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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